molecular formula C10H8ClNO3 B12211858 2-(4-Chloro-phenyl)-5-imino-2,5-dihydro-furan-3,4-diol

2-(4-Chloro-phenyl)-5-imino-2,5-dihydro-furan-3,4-diol

Cat. No.: B12211858
M. Wt: 225.63 g/mol
InChI Key: YRFAXEPPAFJLMQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-5-imino-2,5-dihydro-furan-3,4-diol is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a 4-chlorophenyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-5-imino-2,5-dihydro-furan-3,4-diol typically involves the reaction of 4-chloroaniline with a suitable furan derivative under specific conditions. One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the target compound . The reaction conditions often include the use of solvents such as dichloromethane and isopropanol, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-5-imino-2,5-dihydro-furan-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic or furan rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-(4-Chloro-phenyl)-5-imino-2,5-dihydro-furan-3,4-diol. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on various cancer cell lines. Notably, compounds with similar structures have shown significant telomerase inhibitory activity against gastric cancer cell lines (SGC-7901), with IC50 values indicating potent efficacy compared to standard treatments .

Case Study:
A study by Zheng et al. demonstrated that certain derivatives exhibited IC50 values around 2.3 µM, underscoring their potential as anticancer agents . Additionally, derivatives targeting thymidine phosphorylase in breast cancer cells have shown promising results, suggesting that the compound may play a role in developing new cancer therapies .

Antimicrobial Properties

The furan derivatives have also been explored for their antimicrobial activities. Research indicates that compounds containing the furan structure can inhibit bacterial growth and exhibit antifungal properties. A systematic review on benzofuran-based compounds highlighted their effectiveness against various microbial strains, suggesting that this compound could be a candidate for further antimicrobial studies .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to serve as a precursor for synthesizing new materials. Its ability to undergo polymerization or cross-linking reactions can lead to the development of novel polymers with enhanced properties for applications in coatings and composites.

Table 1: Comparison of Biological Activities

CompoundActivity TypeTarget Cell LineIC50 Value (µM)Reference
Compound AAnticancerSGC-79012.3
Compound BAntimicrobialVarious BacteriaVaries

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-5-imino-2,5-dihydro-furan-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . Molecular docking studies have shown that the compound can form stable interactions with target proteins, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5-imino-2,5-dihydro-furan-3,4-diol
  • 2-(4-Methylphenyl)-5-imino-2,5-dihydro-furan-3,4-diol
  • 2-(4-Fluorophenyl)-5-imino-2,5-dihydro-furan-3,4-diol

Uniqueness

2-(4-Chloro-phenyl)-5-imino-2,5-dihydro-furan-3,4-diol is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. These properties can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

2-(4-Chloro-phenyl)-5-imino-2,5-dihydro-furan-3,4-diol is a heterocyclic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and comparative studies with similar compounds.

The compound's chemical structure is characterized by a furan ring substituted with a 4-chlorophenyl group and an imino group. Its molecular formula is C10H8ClNO3C_{10}H_8ClNO_3 with a molecular weight of 225.63 g/mol.

PropertyValue
Molecular FormulaC10H8ClNO3C_{10}H_8ClNO_3
Molecular Weight225.63 g/mol
IUPAC Name5-amino-2-(4-chlorophenyl)-4-hydroxyfuran-3-one
InChI KeyYRFAXEPPAFJLMQ-UHFFFAOYSA-N

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, potentially leading to therapeutic effects against various conditions such as cancer and microbial infections .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

  • MCF-7 (breast cancer) : The compound showed a growth inhibition percentage of approximately 90% at concentrations as low as 105M10^{-5}M .
  • HepG2 (liver cancer) : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity .

Comparative Efficacy

The efficacy of this compound can be compared with other compounds in the same class:

CompoundIC50 (µM)Cell Line
This compound~1.0MCF-7
5-(4-Chlorophenyl)-1,3,4-thiadiazole0.67HepG2
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-methoxyphenyl) urea0.80PC-3

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown promising results against various bacterial strains, indicating potential for development as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Properties : A study reported that treatment with the compound resulted in significant apoptosis in breast cancer cell lines (MCF-7), highlighting its potential as a therapeutic agent .
  • Antimicrobial Efficacy : Another study focused on the compound's ability to inhibit bacterial growth in vitro, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

5-amino-2-(4-chlorophenyl)-4-hydroxyfuran-3-one

InChI

InChI=1S/C10H8ClNO3/c11-6-3-1-5(2-4-6)9-7(13)8(14)10(12)15-9/h1-4,9,14H,12H2

InChI Key

YRFAXEPPAFJLMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)C(=C(O2)N)O)Cl

Origin of Product

United States

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